2-Heptanone, 1,7-difluoro-
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Overview
Description
1,7-Difluoroheptan-2-one: is an organic compound with the molecular formula C7H12F2O It is a ketone with two fluorine atoms attached to the first and seventh carbon atoms in a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Difluoroheptan-2-one can be synthesized through various methods. One common approach involves the fluorination of heptan-2-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of heptan-2-one in an inert solvent like dichloromethane. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of 1,7-difluoroheptan-2-one may involve continuous flow processes to ensure high efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination , can also be employed to achieve large-scale production. These methods offer advantages in terms of selectivity, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,7-Difluoroheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 1,7-difluoroheptan-2-one can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The fluorine atoms in 1,7-difluoroheptan-2-one can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
1,7-Difluoroheptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their chemical stability and biological activity.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.
Medicine: Fluorinated compounds like 1,7-difluoroheptan-2-one are explored for their potential as pharmaceutical agents due to their improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and enhanced performance in specific applications.
Mechanism of Action
The mechanism of action of 1,7-difluoroheptan-2-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity to biological targets. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. This can lead to increased potency and selectivity in biological systems.
Comparison with Similar Compounds
1,1,3,5,7,7-Hexanitro-3,5-diazaheptane: This compound shares a similar heptane backbone but with different functional groups, leading to distinct chemical properties and applications.
1,1-Difluoroethane: Another fluorinated compound with different chain length and functional groups, used primarily as a refrigerant.
Uniqueness: 1,7-Difluoroheptan-2-one is unique due to its specific placement of fluorine atoms, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the terminal positions of the heptane chain can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for various applications in research and industry.
Biological Activity
2-Heptanone, 1,7-difluoro- is a fluorinated ketone that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H12F2O
- Molecular Weight : 150.17 g/mol
- IUPAC Name : 2-Heptanone, 1,7-difluoro-
- CAS Number : 333-06-2
The biological activity of 2-heptanone, 1,7-difluoro- is primarily attributed to its interaction with various cellular targets. Research indicates that fluorinated ketones can influence metabolic pathways and enzyme activities due to the electronegative fluorine atoms altering the electronic characteristics of the carbonyl group.
Interaction with Enzymes
Fluorinated compounds often exhibit altered binding affinities to enzymes compared to their non-fluorinated counterparts. The presence of fluorine can enhance lipophilicity and modify the steric properties of the molecule, potentially leading to increased enzyme inhibition or activation.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of fluorinated ketones. A notable study demonstrated that 2-heptanone, 1,7-difluoro- exhibited significant antibacterial activity against various strains of bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 20 | 100 |
P. aeruginosa | 18 | 100 |
Cytotoxicity Studies
Cytotoxic effects were evaluated using human cell lines. The compound showed moderate cytotoxicity at higher concentrations, suggesting a potential for selective targeting in cancer therapies.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 35 |
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of 2-heptanone, 1,7-difluoro- against multi-drug resistant bacterial strains. The study found that the compound significantly reduced bacterial viability in vitro when compared to standard antibiotics.
Case Study 2: Cancer Cell Inhibition
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. Results indicated that treatment with 2-heptanone, 1,7-difluoro- led to apoptosis in a dose-dependent manner, suggesting its potential as an anti-cancer agent.
Properties
CAS No. |
333-06-2 |
---|---|
Molecular Formula |
C7H12F2O |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
1,7-difluoroheptan-2-one |
InChI |
InChI=1S/C7H12F2O/c8-5-3-1-2-4-7(10)6-9/h1-6H2 |
InChI Key |
ONBDJQNIAOQQGT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CF)CCF |
Origin of Product |
United States |
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